molecular formula C8H9BrClNO2 B3210526 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride CAS No. 1071455-12-3

2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Cat. No.: B3210526
CAS No.: 1071455-12-3
M. Wt: 266.52 g/mol
InChI Key: ZLGMUDZTEIIRJB-UHFFFAOYSA-N
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Description

Contextualization within Non-Natural α-Amino Acid Chemistry

Non-natural α-amino acids, also known as unnatural amino acids (UAAs), are amino acids that are not among the 20 canonical proteinogenic amino acids encoded by the genetic code. highfine.comnih.govdimensioncap.com These compounds are of significant interest in chemical and pharmaceutical research because their incorporation into peptides can enhance biochemical and pharmacokinetic properties. acs.org The diverse side chain groups and stereochemical properties of UAAs allow for the creation of novel molecular structures. highfine.com

2-Amino-2-(3-bromophenyl)acetic acid belongs to this class as a derivative of phenylglycine. The development of synthetic methods for these types of amino acids, such as the stereoselective alkylation of glycine (B1666218) derivatives, is a key area of research. nih.gov The integration of such non-natural amino acids into peptides is a strategy to generate peptidomimetics with improved stability against enzymatic degradation and modulated biological activity. nih.govacs.org

Significance of Aryl Halide Substituents in Chemical Synthesis

An aryl halide is an aromatic compound where one or more hydrogen atoms on the ring are replaced by a halogen. chemistrylearner.comwikipedia.org The bromine atom in 2-Amino-2-(3-bromophenyl)acetic acid makes it an aryl halide. This functional group is of great importance in modern chemical synthesis due to its unique reactivity. chemistrylearner.com The carbon-halogen bond in aryl halides is shorter and stronger than in alkyl halides, making them generally resistant to conventional nucleophilic substitution reactions (SN1 and SN2). libretexts.org

However, the presence of the halogen provides a reactive handle for various transformations. Aryl halides are key substrates in numerous metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which form new carbon-carbon bonds. nih.govchemistrylearner.com This reactivity allows chemists to use compounds like 2-Amino-2-(3-bromophenyl)acetic acid as versatile intermediates to construct more complex molecular architectures. The position of the halogen on the aromatic ring—in this case, the meta-position—influences the electronic properties and reactivity of the molecule in subsequent synthetic steps. acs.org

Overview of Research Trajectories for Phenylglycine Derivatives

Phenylglycine and its derivatives are a prominent class of non-natural amino acids that feature in various research and development programs, particularly in pharmacology. Research has shown these compounds to be valuable tools for investigating neurological pathways and developing new therapeutic agents. nih.gov

One major research trajectory involves their use as modulators of neurotransmitter receptors. For example, certain phenylglycine derivatives have been developed as pharmacological tools to study the role of metabotropic glutamate (B1630785) receptors in the central nervous system. nih.gov Another significant area of investigation is in the field of epilepsy, where novel phenylglycinamide derivatives have been designed and synthesized as potential broad-spectrum anticonvulsants. nih.govacs.org These studies often involve modifying the phenyl ring with various substituents to optimize activity. nih.gov Phenylglycines are also found as constituent parts of complex peptide natural products with notable bioactivities. rsc.org

The table below summarizes key research applications for various phenylglycine derivatives.

Derivative Class Research Application Area Example Function
General Phenylglycines Neuroscience Pharmacological tools for glutamate receptors nih.gov
Phenylglycinamides Anticonvulsant Drug Discovery Development of new treatments for epilepsy nih.govacs.org
2-Amino-2-(p-tolyl)acetic acid Oncology Intermediate for anti-cancer compounds medchemexpress.com

Role of Hydrochloride Salts in Compound Stability and Reactivity

The conversion of organic bases, particularly amines, into their hydrochloride salts is a common and important practice in chemistry and pharmaceuticals. wikipedia.org 2-Amino-2-(3-bromophenyl)acetic acid contains a basic amino group, and its formulation as a hydrochloride salt offers several distinct advantages. wikipedia.org

A primary benefit is enhanced stability and shelf-life. wikipedia.org The salt form is generally more stable than the corresponding free base, which can be more reactive and prone to degradation over time. wikipedia.orgresearchgate.net Salt formation acts as a protective measure for the amine group. wikipedia.org

Another crucial advantage is improved solubility in water and other polar solvents. wikipedia.orgnih.gov This is highly desirable for substances used in research and medicine. wikipedia.org The hydrochloride salt of a compound often exhibits significantly higher aqueous solubility compared to its free base form, which can be critical for reaction chemistry and formulation development. acs.org The salt can be readily converted back to the reactive free base when needed for a specific chemical reaction. wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(3-bromophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGMUDZTEIIRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071455-12-3
Record name Benzeneacetic acid, α-amino-3-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071455-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for 2 Amino 2 3 Bromophenyl Acetic Acid Hydrochloride

Asymmetric Synthesis Approaches

Achieving enantiopure forms of α-amino acids is critical, as different enantiomers can exhibit varied biological activities. Asymmetric synthesis provides direct routes to these chiral molecules, minimizing the need for downstream resolution of racemic mixtures.

Chiral Auxiliary and Catalytic Methods (e.g., Metallaphotoredox, Ni-Catalysis, Pd-Catalysis)

Modern catalysis offers powerful tools for asymmetric C-C bond formation. Metallaphotoredox, nickel, and palladium catalysis have emerged as leading strategies for the synthesis of unnatural amino acids. These methods often employ chiral auxiliaries—stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

Metallaphotoredox Catalysis: This strategy merges visible-light photoredox catalysis with transition metal catalysis to forge new bonds under exceptionally mild conditions. acs.org This approach is well-suited for synthesizing complex amino acids, as it avoids harsh reagents that could cause racemization. acs.orgmorressier.com A common pathway involves the photocatalytic cross-electrophile coupling between a bromoalkyl intermediate derived from a natural amino acid like serine and an aryl halide (in this case, a 3-bromophenyl derivative). princeton.eduacs.org The reaction proceeds at ambient temperature, tolerating a wide range of functional groups. acs.org

Ni-Catalysis: Nickel-based catalysts provide a cost-effective and versatile method for synthesizing α-amino acid derivatives. acs.org Enantioconvergent cross-coupling is a notable application, where a chiral nickel catalyst transforms a racemic starting material, such as an α-haloglycinate, into a single enantiomer of the product by coupling it with an organozinc reagent. nih.govresearchgate.net Another approach involves the reductive cross-coupling of serine-derived iodides with aryl halides, which proceeds without racemization to yield functionalized, enantiopure amino acids. nih.gov

Pd-Catalysis: Palladium-catalyzed reactions are highly effective for creating α-amino acids with diverse side chains. acs.org Methods include the alkylation of unactivated C(sp³)–H bonds, which allows for the direct functionalization of amino acid precursors with complete retention of chirality. rsc.org Dual catalytic systems, such as a synergistic Pd/Cu catalyst, have been developed for the asymmetric allylation of glycine (B1666218) iminoesters, affording a range of α-substituted α-amino acids with excellent enantioselectivities (up to 99% ee). nih.gov

Chiral Auxiliaries: To direct stereoselectivity, chiral auxiliaries such as oxazolidinones or pseudoephedrine derivatives are often employed. nih.gov These are temporarily attached to the substrate (e.g., a glycine derivative) to bias the approach of the electrophile, leading to the preferential formation of one diastereomer. wikipedia.org The auxiliary can be removed later in the synthetic sequence and often recovered for reuse. wikipedia.org

Below is a table summarizing these catalytic approaches.

Catalytic MethodCatalyst SystemKey FeaturesTypical Precursors
Metallaphotoredox Iridium or Ruthenium photocatalyst + Nickel catalystMild, ambient temperature conditions; high functional group tolerance; suitable for flow chemistry. acs.orgacs.orgSerine-derived β-bromoalanine, Aryl halides (e.g., 1,3-dibromobenzene). acs.org
Ni-Catalysis Chiral Ni-complex (e.g., Ni/Pybox)Enantioconvergent coupling of racemic electrophiles; uses earth-abundant metal. nih.govresearchgate.netRacemic α-haloglycinates, Alkyl/Aryl zinc reagents. nih.gov
Pd-Catalysis Pd(II) catalyst with a chiral ligandDirect functionalization of C(sp³)-H bonds; high stereoselectivity. rsc.orgpsu.eduGlycine derivatives, Alkyl/Aryl halides. rsc.org
Pd/Cu Dual Catalysis Pd catalyst with chiral ligand + Cu-complexSynergistic activation for high reactivity and enantioselectivity. nih.govGlycine iminoesters, Allylic electrophiles. nih.gov

Enzyme-Mediated Enantioselective Synthesis Pathways

Biocatalysis offers a highly selective and environmentally friendly alternative for producing enantiopure amino acids. Enzymes operate under mild conditions (neutral pH, room temperature) and can exhibit exceptional enantioselectivity. researchgate.net

Diastereoselective Synthesis Strategies for Stereocontrol

Diastereoselective synthesis involves the use of a chiral auxiliary to create a new stereocenter, where the existing chirality directs the stereochemical outcome of the reaction. This approach generates diastereomers, which have different physical properties and are generally easier to separate than enantiomers.

A prominent example is the asymmetric alkylation of amides derived from chiral auxiliaries like pseudoephedrine or pseudoephenamine. nih.gov An amide of a glycine derivative can be prepared using (1R,2R)-pseudoephenamine as the chiral auxiliary. Deprotonation of this amide forms a chiral enolate, and the subsequent alkylation with an electrophile (e.g., 3-bromobenzyl bromide) proceeds with high diastereoselectivity due to steric hindrance from the auxiliary, which blocks one face of the enolate. nih.gov This method is particularly effective for constructing quaternary stereocenters. nih.gov After the alkylation step, the auxiliary is cleaved to yield the desired enantiomerically enriched α-amino acid.

Chiral Resolution Techniques

When an enantiopure compound cannot be obtained directly through asymmetric synthesis, resolution of a racemic mixture is required. tcichemicals.com

Classical Resolution: This method involves reacting the racemic amino acid with a chiral resolving agent, such as an enantiomerically pure acid or base (e.g., tartaric acid), to form a pair of diastereomeric salts. wikipedia.org These salts have different solubilities and can be separated by fractional crystallization. Subsequently, the resolving agent is removed to yield the separated enantiomers.

Chromatographic Resolution: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. mdpi.com The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, causing them to elute at different times. tsijournals.com Polysaccharide-based CSPs are commonly used for this purpose. mdpi.com This method allows for the direct separation and isolation of both enantiomers in high purity. mdpi.com

Total Synthesis Pathways from Diverse Precursors

Total synthesis provides routes to the target compound from simple, readily available starting materials. The Strecker synthesis and pathways involving the bromination of phenylglycine precursors are two fundamental approaches.

Strecker Synthesis Derivatives: The Strecker synthesis is a classic method for producing α-amino acids. wikipedia.org The reaction involves three components: an aldehyde, ammonia (B1221849), and cyanide. masterorganicchemistry.com For the synthesis of 2-Amino-2-(3-bromophenyl)acetic acid, the process would begin with 3-bromobenzaldehyde (B42254).

Imine Formation: 3-bromobenzaldehyde reacts with ammonia to form the corresponding imine. masterorganicchemistry.com

Aminonitrile Formation: A cyanide source (e.g., KCN or HCN) adds to the imine to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com

Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions (e.g., with HCl) to a carboxylic acid, yielding the final product as a racemic mixture of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride. masterorganicchemistry.commasterorganicchemistry.com

Asymmetric variations of the Strecker synthesis have been developed, often by replacing ammonia with a chiral amine auxiliary, which leads to the formation of an enantiomerically enriched product. wikipedia.orgnih.gov

Bromination of Phenylglycine Precursors: Another logical approach involves the bromination of a phenylglycine scaffold. Direct bromination of phenylglycine itself is complicated. A more controlled method starts with a suitable benzaldehyde (B42025). For instance, a process for preparing α-bromo-phenylacetic acids involves reacting a benzaldehyde with bromoform (B151600) (CHBr₃) and potassium hydroxide (B78521) (KOH). google.com Adapting this, 3-bromobenzaldehyde could potentially be converted to α-bromo-(3-bromophenyl)acetic acid. Subsequent amination (substitution of the bromine with an amino group) would yield the desired product.

A summary of these total synthesis pathways is provided below.

Synthesis PathwayStarting MaterialKey StepsProduct Form
Strecker Synthesis 3-Bromobenzaldehyde1. Imine formation with ammonia. 2. Cyanide addition to form α-aminonitrile. 3. Acid hydrolysis of the nitrile. wikipedia.orgmasterorganicchemistry.comRacemic amino acid hydrochloride
Asymmetric Strecker 3-Bromobenzaldehyde1. Reaction with a chiral amine auxiliary and cyanide source. 2. Hydrolysis and removal of auxiliary. wikipedia.orgEnantiomerically enriched amino acid
From Phenylacetic Acid 3-Bromobenzaldehyde1. Conversion to α-bromo-(3-bromophenyl)acetic acid via reaction with CHBr₃/KOH. 2. Amination to replace α-bromo group. google.comRacemic amino acid

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into pharmaceutical synthesis is crucial for minimizing environmental impact. unibo.it Key goals include improving atom economy, using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. nih.gov

In the synthesis of this compound, several strategies can enhance sustainability:

Catalytic Methods: The use of catalytic methods (Ni, Pd, photoredox, enzymatic) is inherently greener than stoichiometric approaches because a small amount of catalyst can generate a large amount of product, reducing waste. nih.govnih.govresearchgate.net

Solvent Choice: Traditional organic synthesis often relies on volatile and hazardous solvents. Green approaches prioritize the use of safer alternatives like water, ethanol, or water-ethanol mixtures. nih.gov Enzyme-mediated reactions are particularly advantageous as they are typically performed in aqueous media. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multicomponent reactions, such as the Strecker synthesis, are highly atom-economical. nih.gov

Process Intensification: The use of flow chemistry, as mentioned in the context of metallaphotoredox catalysis, can lead to safer, more efficient, and scalable processes compared to traditional batch production. acs.org

By selecting pathways that utilize recyclable catalysts, benign solvents, and efficient, high-yield reactions, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing. nih.gov

Solvent-Free and Reduced Solvent Syntheses

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance process safety. A key aspect of this is the reduction or elimination of volatile organic solvents (VOCs) in chemical syntheses. Traditional methods for α-amino acid synthesis often rely on large volumes of organic solvents for dissolution, reaction, and purification. However, recent advancements have explored solvent-free or reduced-solvent conditions, such as mechanochemistry and aqueous-based syntheses.

Mechanochemical methods, utilizing techniques like ball milling, offer a promising alternative by conducting reactions in the solid state. This approach can lead to higher yields, shorter reaction times, and reduced waste generation. While specific data on the mechanochemical synthesis of this compound is not extensively documented in publicly available literature, the principles have been successfully applied to the synthesis of other α-amino acids.

Aqueous-based syntheses represent another green alternative. For instance, a green synthesis of N-substituted glycine derivatives has been demonstrated in water, avoiding the use of toxic solvents. acs.org This method involves the reaction of an alkyl amine with chloroacetic acid in an aqueous medium. acs.org While not a direct synthesis of the title compound, it highlights the potential of water as a reaction medium for amino acid synthesis.

The well-established Strecker synthesis, a three-component reaction of an aldehyde, ammonia, and cyanide, can also be adapted to more environmentally benign conditions. Modifications of the Strecker synthesis may involve the use of aqueous media or reduced solvent volumes, thereby improving its green credentials.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. ijpsjournal.com Traditional multi-step syntheses with protecting groups often suffer from poor atom economy due to the generation of stoichiometric byproducts.

Optimizing the synthesis of this compound for atom economy involves designing synthetic routes that maximize the incorporation of reactant atoms into the final product. One-pot, multi-component reactions are particularly advantageous in this regard. The Strecker synthesis, for example, is inherently more atom-economical than many classical methods as it combines three starting materials in a single step to form the α-aminonitrile intermediate.

Further optimization of reaction efficiency can be achieved through catalysis. The use of catalysts can enable reactions to proceed under milder conditions, reduce reaction times, and improve selectivity, all of which contribute to a more efficient and sustainable process. For instance, palladium-catalyzed asymmetric three-component synthesis of α-arylglycine derivatives has been reported, offering a route to enantiomerically enriched products with good yields. frontiersin.org While this specific example does not use 3-bromobenzaldehyde, the methodology could potentially be adapted.

The table below illustrates a hypothetical comparison of different synthetic approaches for α-amino acids, highlighting key efficiency metrics.

Synthesis MethodNumber of StepsUse of Protecting GroupsPotential for Solvent ReductionAtom Economy
Classical ResolutionMultipleOften RequiredLowLow to Moderate
Asymmetric CatalysisFewerOften AvoidedModerate to HighHigh
BiocatalysisSingle StepNot RequiredHigh (Aqueous)Very High
MechanochemistrySingle StepOften AvoidedHigh (Solvent-Free)High

Scale-Up Methodologies for Research and Preparative Applications

The transition of a synthetic route from laboratory-scale research to preparative and industrial-scale production presents numerous challenges. Key considerations for the scale-up of this compound synthesis include reaction kinetics, heat and mass transfer, process safety, and cost-effectiveness.

For research and preparative applications, solid-phase peptide synthesis (SPPS) techniques, while traditionally used for peptides, offer methodologies for the synthesis of individual amino acid derivatives on a gram scale. polypeptide.com However, for larger quantities, solution-phase synthesis is often more practical and cost-effective.

When scaling up a solution-phase synthesis, such as a modified Strecker or a catalytic asymmetric synthesis, several factors must be carefully managed:

Reagent Addition and Temperature Control: Exothermic reactions require careful control of reagent addition rates and efficient heat dissipation to prevent runaway reactions and ensure product quality.

Mixing: Ensuring efficient mixing becomes more challenging in larger reactors and is crucial for maintaining reaction homogeneity and achieving consistent results.

Work-up and Purification: Isolation and purification of the final product, in this case, the hydrochloride salt, may require different techniques at a larger scale. Crystallization is often the preferred method for purification and isolation of the final product due to its efficiency and scalability. The hydrochloride salt of amino acids is often a crystalline solid, which is advantageous for isolation. polypeptide.com

Process Intensification: The "shift to continuous" processing, using technologies like flow reactors, can offer significant advantages in terms of safety, efficiency, and scalability by reducing reaction volumes and improving heat and mass transfer. mdpi.com

The development of a robust and scalable synthesis is crucial for the practical application of this compound in research and as a potential building block in drug discovery and development.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 3 Bromophenyl Acetic Acid Hydrochloride

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the synthesis of a diverse range of derivatives such as esters and amides, or its reduction to a primary alcohol.

Esterification and Amidation Pathways

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, often employed to protect the acid functionality or to modulate the compound's physicochemical properties. A common method for the esterification of amino acids is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. chemguide.co.ukacs.org The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Another effective method involves the use of alkyl halides in the presence of a base. For instance, benzyl (B1604629) esters can be prepared by treating the N-protected amino acid with benzyl bromide and a non-nucleophilic base like diisopropylethylamine (DIPEA).

Amidation: The formation of an amide bond is a cornerstone of peptide synthesis and a common modification in drug discovery. Direct amidation of unprotected amino acids can be challenging due to the formation of zwitterions and potential side reactions. However, methods utilizing coupling agents have been developed to facilitate this transformation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) are frequently used to form an active ester intermediate, which then readily reacts with an amine to form the desired amide. nih.goviris-biotech.de

More recent methodologies have explored the use of borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate, which can mediate the direct amidation of unprotected amino acids. rsc.org Additionally, the direct coupling of alkali metal carboxylate salts with amines using coupling agents like HBTU has been shown to be an efficient method. acs.org

Table 1: Representative Conditions for Esterification and Amidation

Transformation Reagents and Conditions Product Ref.
Esterification
Methyl Esterification Methanol, Sulfuric Acid (cat.), Reflux 2-Amino-2-(3-bromophenyl)acetic acid methyl ester acs.org
Benzyl Esterification Benzyl bromide, DIPEA, DMF, 0 °C to RT 2-Amino-2-(3-bromophenyl)acetic acid benzyl ester wikipedia.org
Amidation
Amide Formation Amine, EDC, HOBt, DMF, RT N-substituted-2-amino-2-(3-bromophenyl)acetamide nih.gov
Direct Amidation Amine, B(OCH₂CF₃)₃, CPME, Reflux N-substituted-2-amino-2-(3-bromophenyl)acetamide rsc.org

Reduction Methodologies

The carboxylic acid group can be reduced to a primary alcohol, providing a route to valuable chiral amino alcohols. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. orgsyn.org The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). It is important to note that the α-amino group is typically protected prior to reduction to prevent unwanted side reactions.

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are also effective for the reduction of carboxylic acids, particularly for N-protected amino acids. orgsyn.orgacs.org These reagents offer a milder alternative to LiAlH₄ and can exhibit greater functional group tolerance. A recent method utilizes ammonia-borane in the presence of catalytic TiCl₄ for the reduction of N-protected amino acids to their corresponding amino alcohols in high yields. acs.org

Table 2: Conditions for the Reduction of the Carboxylic Acid Moiety

Starting Material Reagents and Conditions Product Ref.
N-Boc-2-amino-2-(3-bromophenyl)acetic acid 1. LiAlH₄, THF, 0 °C to RT; 2. Aqueous workup (R/S)-2-(tert-butoxycarbonylamino)-2-(3-bromophenyl)ethanol orgsyn.org
N-Boc-2-amino-2-(3-bromophenyl)acetic acid BH₃·THF, THF, RT (R/S)-2-(tert-butoxycarbonylamino)-2-(3-bromophenyl)ethanol acs.org
N-Boc-2-amino-2-(3-bromophenyl)acetic acid Ammonia-borane, TiCl₄ (cat.), Et₂O, RT (R/S)-2-(tert-butoxycarbonylamino)-2-(3-bromophenyl)ethanol acs.org

Reactions of the α-Amino Group

The α-amino group is a key site for functionalization, allowing for the introduction of protecting groups, acylation, and the attachment of various moieties to create advanced chemical probes.

Acylation and Protection Strategies (e.g., Boc-Protection)

Acylation: The α-amino group can be readily acylated using acyl chlorides or acid anhydrides under basic conditions to form amides. This reaction is fundamental in peptide synthesis, where the amino group of one amino acid attacks the activated carboxyl group of another.

Protection Strategies: To prevent unwanted reactions of the amino group during transformations at other parts of the molecule, it is often necessary to introduce a protecting group. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups. fishersci.co.uk The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as sodium hydroxide (B78521) or triethylamine (B128534) in a mixed solvent system like dioxane/water or THF/water. fishersci.co.uk The Boc group is stable under a wide range of conditions but can be easily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. fishersci.co.uk

Table 3: Boc-Protection of 2-Amino-2-(3-bromophenyl)acetic acid

Reagents and Conditions Product Ref.
Di-tert-butyl dicarbonate (Boc₂O), NaOH, Dioxane/Water, RT N-(tert-butoxycarbonyl)-2-amino-2-(3-bromophenyl)acetic acid
Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, THF, RT N-(tert-butoxycarbonyl)-2-amino-2-(3-bromophenyl)acetic acid fishersci.co.uk

Derivatization for Advanced Chemical Probes

The primary amino group serves as a convenient handle for the attachment of reporter groups, such as fluorophores, to create chemical probes for various biological applications. Derivatization with fluorescent reagents allows for the sensitive detection and quantification of the amino acid.

Common derivatizing agents include fluorescamine (B152294) and 4,7-phenanthroline-5,6-dione (phanquinone). nih.govnih.gov Fluorescamine reacts rapidly with primary amines to form highly fluorescent pyrrolinone products. nih.gov Similarly, phanquinone (B1679763) can be used as a pre-column derivatization reagent in HPLC for the fluorescent detection of amino acids. nih.gov These derivatization strategies enable the use of 2-Amino-2-(3-bromophenyl)acetic acid and its derivatives as tools in bioanalytical chemistry.

Transformations Involving the 3-Bromophenyl Moiety

The bromine atom on the phenyl ring opens up a vast array of synthetic possibilities, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. libretexts.org This reaction is a powerful tool for the formation of biaryl structures. The 3-bromophenyl group of 2-Amino-2-(3-bromophenyl)acetic acid (typically with the amino and carboxyl groups protected) can be coupled with various aryl or heteroaryl boronic acids to generate a wide range of derivatives. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction allows for the introduction of a variety of nitrogen-containing functional groups at the 3-position of the phenyl ring. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org

Table 4: Cross-Coupling Reactions of the 3-Bromophenyl Moiety

Reaction Coupling Partner Catalyst/Ligand/Base Product Ref.
Suzuki-Miyaura Coupling Arylboronic acid Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C 2-Amino-2-(3-arylphenyl)acetic acid derivative libretexts.org
Buchwald-Hartwig Amination Amine Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °C 2-Amino-2-(3-aminophenyl)acetic acid derivative wikipedia.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as bromide, on an aromatic ring with a nucleophile. The classical SNAr mechanism proceeds via a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate (Meisenheimer complex). nih.gov This mechanism is highly dependent on the electronic nature of the ring; it requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group to stabilize the negative charge of the intermediate. nih.gov

In 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride, the substituents are not strongly electron-withdrawing. The bromine atom is weakly deactivating, and the α-aminium carboxyl group [-CH(NH₃⁺)COOH] is deactivating through an inductive effect. However, neither group is positioned to provide the necessary resonance stabilization for a classical SNAr intermediate. Consequently, the phenyl ring is not considered "activated," and nucleophilic aromatic substitution is not expected to be a favorable reaction pathway under standard SNAr conditions. Alternative mechanisms, such as those proceeding through benzyne (B1209423) intermediates or concerted pathways, could be possible under very strong basic conditions, but these are generally less common for simple aryl bromides without specific substitution patterns. nih.gov

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. wikipedia.org The strategy relies on a "directed metalation group" (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium species can then be trapped with various electrophiles. organic-chemistry.org

In the structure of 2-Amino-2-(3-bromophenyl)acetic acid, both the carboxylic acid (after deprotonation to a carboxylate) and the amino group (after deprotection and suitable N-functionalization, e.g., to an amide or carbamate) can function as potent DMGs. baranlab.orgorganic-chemistry.org The carboxylate group is a particularly strong DMG. Therefore, treatment with a strong base like an alkyllithium would likely lead to metalation at the C2 position, which is ortho to the aminoacetic acid substituent. Metalation at the C4 position is also possible, but C2 is generally more acidic. Metalation ortho to the bromine atom (at C2 or C4) is not the primary outcome driven by the DMG. Thus, DoM would serve as a strategy to functionalize the ring at positions adjacent to the amino acid moiety rather than the bromine atom.

Role of the Hydrochloride Salt in Reaction Kinetics and Thermodynamics

The formulation of 2-Amino-2-(3-bromophenyl)acetic acid as a hydrochloride salt has significant implications for its chemical reactivity, influencing both kinetics and thermodynamics.

Reactivity of the Amino Group: As a hydrochloride salt, the amino group exists in its protonated, ammonium (B1175870) form (-NH₃⁺). This protonation serves as a protecting group, rendering the nitrogen lone pair non-nucleophilic and non-basic. This prevents the amino group from participating in undesired side reactions, such as coordinating to the metal catalyst in cross-coupling reactions, which could inhibit catalysis. Most cross-coupling reactions are run in the presence of a base, which is required for the catalytic cycle (e.g., in the transmetalation step of the Suzuki reaction). libretexts.org This added base will neutralize the ammonium salt in situ, liberating the free amine. However, this means at least one extra equivalent of base is required compared to a non-salt substrate. core.ac.uk

Solubility and Thermodynamics: The ionic nature of the hydrochloride salt significantly enhances the compound's solubility in polar solvents, including water, compared to its free amino acid (zwitterionic) form. This property can be leveraged to design reaction conditions in aqueous or biphasic solvent systems, which aligns with principles of green chemistry. The thermodynamics of reactions can also be affected; for instance, the protonation/deprotonation equilibrium is tied to the pH of the reaction medium, which can in turn influence reaction rates, especially if proton transfer is involved in a rate-determining step. nih.gov

Electronic Effects: The protonated ammonium group (-NH₃⁺) is strongly electron-withdrawing via induction. This electronic effect can subtly influence the reactivity of the aryl bromide bond, potentially making the aromatic ring slightly more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst.

Mechanistic Elucidation of Reaction Pathways using Advanced Techniques

While specific, in-depth mechanistic studies focused solely on this compound are not widely published, the mechanisms of the reactions it undergoes are well-understood from extensive research on analogous systems. The elucidation of these pathways relies on a combination of advanced analytical and computational techniques. illinois.edu

Kinetic Studies: Reaction kinetics, such as determining the reaction order with respect to the substrate, catalyst, and other reagents, provide crucial insights into the rate-determining step of the catalytic cycle. For palladium-catalyzed reactions, such studies can help determine whether oxidative addition or reductive elimination is rate-limiting. illinois.edu

Intermediate Characterization: The direct observation and characterization of catalytic intermediates are powerful tools for confirming mechanistic proposals. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (including low-temperature NMR), X-ray crystallography, and mass spectrometry are used to identify and structurally characterize key species in the catalytic cycle, such as palladacycle intermediates in C-H activation reactions or oxidative addition complexes. beilstein-journals.org

Isotope Labeling Studies: The use of isotopically labeled substrates (e.g., deuterium (B1214612) labeling) can help trace the path of atoms through a reaction sequence. For instance, deuterium labeling experiments have been used in reductive Heck reactions to determine the source of the hydride. rsc.org

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the potential energy surfaces of reaction mechanisms. uzh.ch These computational studies can calculate the energies of transition states and intermediates, providing a theoretical basis for observed reactivity and selectivity, and can help predict the most favorable reaction pathway. mdpi.comuzh.ch

For this compound, these techniques would be applied to understand the precise influence of the amino acid moiety on the standard palladium catalytic cycles, to rationalize any observed regioselectivity, and to design optimized conditions that preserve stereochemical integrity.

Applications As a Versatile Synthetic Building Block and Precursor

Integration into Advanced Organic Synthesis

The unique combination of functional groups in 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride makes it a strategic component in advanced synthetic pathways. The bromine atom on the phenyl ring acts as a versatile chemical handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity. This capability is crucial for building the carbon skeletons of sophisticated organic molecules.

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often dependent on its specific stereochemistry. researchgate.net Unnatural amino acids, such as 2-Amino-2-(3-bromophenyl)acetic acid, are highly sought-after chiral building blocks for the synthesis of these active ingredients and their key intermediates. sigmaaldrich.com Biocatalytic methods and asymmetric synthesis strategies are often employed to produce such chiral intermediates with high enantiomeric purity. researchgate.netnih.govmdpi.com The presence of the bromophenyl moiety provides a site for subsequent chemical modifications, allowing for the construction of a diverse library of chiral compounds from a common precursor, which is a key strategy in modern drug discovery. nih.gov

Natural products are a significant source of inspiration for the development of new therapeutic agents. However, their total synthesis can be exceedingly complex. Organic chemists often create analogues of natural products to improve their biological activity, enhance their stability, or simplify their structure for easier synthesis. researchgate.net Incorporating non-natural amino acids is a powerful strategy for generating these analogues. nih.gov By replacing a natural amino acid with 2-Amino-2-(3-bromophenyl)acetic acid, chemists can introduce a specific structural perturbation. The bromophenyl group can serve as a steric and electronic probe to understand structure-activity relationships or act as a reactive site for attaching other molecular fragments, leading to novel analogues with potentially improved properties. mdpi.com

Role in Non-Natural Peptide and Peptidomimetic Chemistry

The incorporation of unnatural amino acids into peptides is a well-established method for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation, improved bioavailability, and better target selectivity. sigmaaldrich.com 2-Amino-2-(3-bromophenyl)acetic acid is an ideal candidate for such applications, enabling the synthesis of novel peptides with tailored properties.

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the standard method for the chemical synthesis of peptides. core.ac.uk The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. core.ac.ukpeptide.com To be incorporated via SPPS, the alpha-amino group of 2-Amino-2-(3-bromophenyl)acetic acid is temporarily protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. peptide.com This protected amino acid is then activated and coupled to the free amino group of the resin-bound peptide. The cycle of deprotection and coupling is repeated until the desired sequence is assembled. uci.edu

Below is a table of common reagents used in the Fmoc/tBu-based SPPS strategy, which would be employed to incorporate the subject compound.

Reagent TypeExamplesFunction
Solid Support (Resin) Wang Resin, Rink Amide Resin, 2-Chlorotrityl ResinProvides a solid anchor for the C-terminus of the first amino acid. uci.edu
Amino Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)Protects the N-terminus during coupling; removed by a base. peptide.com
Deprotection Agent Piperidine in DMF (typically 20%)Removes the Fmoc protecting group to expose the free amine for the next coupling step. uci.edu
Coupling Reagents HBTU, HATU, HCTU, TBTU, PyBOPActivate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. bachem.com
Base Additives DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine)Required for coupling reactions with aminium/phosphonium-type reagents to neutralize the protonated amine. bachem.com

While SPPS is dominant for many applications, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) remains a valuable technique, particularly for large-scale production or the synthesis of short peptides and peptide fragments. americanpeptidesociety.org In this approach, all reactants are dissolved in a suitable organic solvent. The formation of the peptide bond is facilitated by coupling reagents that activate the carboxyl group of one amino acid, allowing it to react with the amino group of another. americanpeptidesociety.org Carbodiimides like Dicyclohexylcarbodiimide (DCC) and water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic examples. bachem.com To minimize side reactions and reduce the risk of racemization at the chiral center, additives such as 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. bachem.comamericanpeptidesociety.org

The table below summarizes common strategies used in solution-phase coupling.

Coupling StrategyReagentsKey Characteristics
Carbodiimide Method DCC or EDC, often with an additive like HOBt or HOSuWidely used and cost-effective. The urea (B33335) byproduct from DCC is insoluble, while the byproduct from EDC is water-soluble, simplifying purification. bachem.comamericanpeptidesociety.org
Active Ester Method Pre-formed esters (e.g., OSu, OPfp esters) of the protected amino acidInvolves the formation of a reactive ester that then reacts with the amine component. This method can reduce racemization. bachem.com
Phosphonium Salt Method BOP, PyBOPHighly efficient reagents that form active esters in situ. Known for rapid coupling rates and suppression of side reactions. bachem.com

Precursor to Heterocyclic Systems and Macrocycles

The structural features of 2-Amino-2-(3-bromophenyl)acetic acid make it an excellent starting material for the synthesis of heterocyclic compounds and macrocycles, which are prevalent scaffolds in medicinal chemistry. mdpi.commdpi.com The amino acid backbone can be used to form various ring systems through intramolecular cyclization or by participating in multicomponent reactions. For instance, it is used as a reagent in the synthesis of substituted 2-aminoimidazole-4-ones, a class of compounds investigated for the treatment of cognitive impairments like Alzheimer's disease. chemicalbook.com

Furthermore, the bifunctional nature of the amino acid allows it to be a key component in the synthesis of macrocycles. mdpi.com The amino and carboxyl groups can form amide bonds as part of a larger ring, a common feature in cyclic peptides and depsipeptides. osti.gov The bromophenyl group offers an additional strategic advantage, providing a reactive site for intramolecular ring-closing reactions, such as Suzuki or Buchwald-Hartwig couplings, to form macrocycles containing a biaryl linkage. mdpi.com This dual utility in forming both the peptide backbone and other structural linkages underscores its role as a precursor to complex macrocyclic architectures. nih.gov

Utilization in Material Science for Polymer and Supramolecular Architecture

The molecular structure of this compound offers multiple avenues for its incorporation into advanced materials. The presence of reactive amino and carboxylic acid groups, a phenyl ring capable of π-π stacking, and a bromine atom that can participate in halogen bonding, collectively contribute to its utility in both polymer synthesis and the construction of intricate supramolecular assemblies.

2-Amino-2-(3-bromophenyl)acetic acid can be utilized as a monomer in the synthesis of various polymers. The amino and carboxylic acid functionalities allow for its integration into polyamide and polyester (B1180765) backbones through condensation polymerization. researchgate.netresearchgate.net Furthermore, these reactive groups can be chemically modified to introduce polymerizable moieties, such as acrylates or methacrylates, enabling its use in chain-growth polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov

The incorporation of this brominated phenylglycine derivative into a polymer chain can impart specific properties to the resulting material. The bulky bromophenyl group can enhance the thermal stability and flame retardant properties of the polymer. researchgate.net Moreover, the bromine atom serves as a reactive handle for post-polymerization modification through cross-coupling reactions, allowing for the introduction of further functionalities. nih.gov

Table 1: Potential Polymer Architectures Incorporating 2-Amino-2-(3-bromophenyl)acetic acid

Polymer TypeMethod of IncorporationPotential Properties
PolyamidesCondensation polymerization of the amino acid with a diacid or diacyl chloride.Enhanced thermal stability, potential for further functionalization.
PolyestersCondensation polymerization of the amino acid (after conversion of the amine to a hydroxyl group) with a diacid.Modified mechanical properties, biodegradability.
Side-chain functionalized polymersConversion to a polymerizable monomer (e.g., acrylamide) followed by radical polymerization.Chirality, sites for specific interactions.

In the realm of supramolecular chemistry, 2-Amino-2-(3-bromophenyl)acetic acid acts as a versatile building block for the self-assembly of ordered nanostructures. The formation of these architectures is driven by a combination of non-covalent interactions.

Hydrogen bonding between the amino and carboxylic acid groups is a primary driving force for the formation of well-defined assemblies. mdpi.com The phenyl rings can engage in π-π stacking interactions, leading to the formation of columnar or layered structures. Crucially, the bromine atom can participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site. nih.govnih.gov This interaction has been increasingly recognized as a powerful tool for crystal engineering and the rational design of supramolecular materials. mdpi.comunica.it The interplay of these interactions can lead to the formation of complex and functional supramolecular systems. eurekalert.org

Table 2: Non-covalent Interactions in Supramolecular Assemblies of 2-Amino-2-(3-bromophenyl)acetic acid

Interaction TypeParticipating Functional GroupsResulting Supramolecular Motif
Hydrogen BondingAmino group, Carboxylic acid groupChains, sheets, helices
π-π StackingPhenyl ringsColumnar stacks, layered structures
Halogen BondingBromine atom and a Lewis basic site (e.g., carbonyl oxygen, nitrogen)Directional and predictable packing
Van der Waals ForcesEntire moleculeClose packing and stabilization

Ligand Design for Organometallic and Coordination Chemistry

The ability of 2-Amino-2-(3-bromophenyl)acetic acid to chelate metal ions makes it a valuable precursor for the design of ligands in organometallic and coordination chemistry. The amino and carboxylate groups can coordinate to a metal center in a bidentate fashion, forming a stable five-membered chelate ring. wikipedia.org This fundamental coordination mode can be further tailored by the presence of the bromophenyl substituent.

The electronic properties of the ligand, and consequently the coordinated metal center, can be fine-tuned by the electron-withdrawing nature of the bromine atom on the phenyl ring. rsc.org This can influence the catalytic activity of the resulting metal complex. Furthermore, the bromine atom provides a site for further synthetic modification, allowing for the creation of more complex ligand architectures, such as pincer ligands or ligands with appended catalytic functionalities. nih.gov

Amino acid-derived ligands have found extensive use in asymmetric catalysis, where the inherent chirality of the amino acid is transferred to the catalytic process. mdpi.combohrium.com Ligands derived from phenylglycine and its derivatives have been successfully employed in a variety of metal-catalyzed reactions, including C-H functionalization. acs.orgnih.govmdpi.com The development of chiral ligands from readily available amino acids is a significant area of research in synthetic chemistry. mountainscholar.org

Table 3: Potential Applications of Metal Complexes with Ligands Derived from 2-Amino-2-(3-bromophenyl)acetic acid

MetalPotential Application AreaRationale
PalladiumCross-coupling reactions, C-H activationAmino acid ligands are known to be effective for these transformations. acs.orgnih.gov
Rhodium, RutheniumAsymmetric hydrogenation, transfer hydrogenationChiral amino acid-based ligands can induce high enantioselectivity.
CopperLewis acid catalysis, atom transfer reactionsThe bidentate nature of the ligand can stabilize the metal center.
Iron, Cobalt, NickelCatalysis of various organic transformationsReadily available and cost-effective metals for sustainable chemistry. nih.gov

Advanced Characterization and Computational Studies of 2 Amino 2 3 Bromophenyl Acetic Acid Hydrochloride

High-Resolution Spectroscopic Analysis for Structural Elucidation and Mechanistic Insight

High-resolution spectroscopic methods are indispensable for the detailed structural and electronic characterization of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride. These techniques provide a wealth of information regarding the molecule's connectivity, functional groups, and dynamic behavior in solution.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Multi-dimensional NMR spectroscopy offers a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for probing the conformational landscape of the molecule in solution. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond and through-space correlations between nuclei.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the alpha-proton, and the protons of the amino group. The aromatic region will display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The alpha-proton, being adjacent to the chiral center, the amino group, and the carboxylic acid, will appear as a singlet. The amino protons may appear as a broad singlet due to exchange with the solvent and quadrupole broadening from the nitrogen atom.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will resonate at the downfield region of the spectrum. The aromatic carbons will show distinct signals, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O - ~170-175
~5.0-5.5 ~55-60
C1' - ~135-140
C2' ~7.6-7.8 ~130-135
C3' - ~120-125
C4' ~7.4-7.6 ~130-135
C5' ~7.3-7.5 ~125-130
C6' ~7.5-7.7 ~128-133
NH₃⁺ ~8.5-9.5 (broad) -

Note: The chemical shifts are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in the molecule and the nature of intermolecular interactions.

The FT-IR spectrum is expected to show characteristic absorption bands for the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching). The presence of the hydrochloride salt will be evident from the broad absorption in the 2400-3200 cm⁻¹ region, corresponding to the stretching vibrations of the ammonium (B1175870) (NH₃⁺) group.

The FT-Raman spectrum, which is complementary to the FT-IR spectrum, will be particularly useful for observing the vibrations of the non-polar bonds, such as the C-Br and C-C bonds of the aromatic ring.

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid) 3000-2500 (broad) Weak Stretching
N-H (Ammonium) 3200-2400 (broad) Weak Stretching
C-H (Aromatic) 3100-3000 Strong Stretching
C=O (Carboxylic Acid) 1750-1700 Medium Stretching
C=C (Aromatic) 1600-1450 Strong Stretching
N-H (Ammonium) 1600-1500 Medium Bending

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS for Fragmentation Pathways)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule, providing valuable structural information.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to the free base. The most common fragmentation pathway for amino acids is the loss of the carboxyl group as CO₂. researchgate.net Another characteristic fragmentation would involve the cleavage of the bond between the alpha-carbon and the aromatic ring. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as the analysis of intermolecular interactions and crystal packing.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, this compound is expected to exist as a network of interconnected molecules held together by a variety of intermolecular forces. The primary interactions will be the strong ionic interactions between the ammonium (NH₃⁺) group and the chloride ion (Cl⁻), and the hydrogen bonds between the ammonium group, the carboxylic acid group, and the chloride ion.

Conformational Analysis in the Crystalline State

Table 3: Predicted Key Crystallographic Parameters for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pca2₁
Hydrogen Bonds N-H···Cl, O-H···Cl, N-H···O

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical analysis, particularly for compounds with biological relevance. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods used for this purpose. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral molecule.

For a compound like this compound, which possesses a single stereocenter at the alpha-carbon, establishing its (R) or (S) configuration is fundamental. The process typically involves comparing the experimentally measured CD or ORD spectrum with theoretical spectra calculated for a known configuration.

Vibrational Circular Dichroism (VCD), an infrared analogue of CD, is particularly effective for assigning the absolute configuration of relatively rigid small molecules in solution. acs.org The methodology involves several steps:

Conformational Search: Identifying all low-energy conformers of the molecule through computational methods.

Quantum Chemical Calculations: For each stable conformer, the VCD and infrared absorption spectra are calculated using quantum chemistry, often with Density Functional Theory (DFT).

Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population distribution.

Comparison: The final theoretical spectrum is compared with the experimental VCD spectrum. A good match allows for the unambiguous assignment of the absolute configuration. nih.gov

While specific studies applying these techniques to this compound are not widely published, the methodology has been successfully used for analogous chiral acids and amino acid derivatives. nih.govmdpi.com The presence of the bromophenyl group introduces a significant chromophore, which can be advantageous for electronic circular dichroism (ECD) studies.

Theoretical and Computational Chemistry

Computational chemistry provides indispensable tools for understanding the properties and behavior of molecules at an atomic level. For this compound, theoretical studies can predict its structure, reactivity, and spectroscopic characteristics, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. semanticscholar.org By employing functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets like 6-31G(d,p), researchers can perform geometry optimization to find the most stable molecular structure and calculate a wide range of properties. nih.govmdpi.com

For this compound, DFT calculations can yield crucial data on:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. semanticscholar.org

Spectroscopic Prediction: DFT can be used to predict spectroscopic data, including NMR chemical shifts, infrared vibrational frequencies, and UV-Visible electronic transitions, which are invaluable for interpreting experimental spectra. researchgate.net

Below is an illustrative table of quantum chemical parameters that could be calculated for this compound using DFT.

ParameterSymbolFormulaTypical Value (Illustrative)Significance
Highest Occupied Molecular Orbital EnergyEHOMO--8.5 eVElectron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.2 eVElectron-accepting ability
HOMO-LUMO Energy GapΔEELUMO - EHOMO7.3 eVChemical reactivity, stability
Ionization PotentialIP-EHOMO8.5 eVEnergy to remove an electron
Electron AffinityEA-ELUMO1.2 eVEnergy released when gaining an electron
Electronegativityχ-(EHOMO+ELUMO)/24.85 eVPower to attract electrons
Chemical Hardnessη(ELUMO-EHOMO)/23.65 eVResistance to charge transfer
Global Electrophilicity Indexωχ2/(2η)3.22 eVPropensity to accept electrons

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations provide information on a static, minimum-energy structure, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can map out the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt.

For this compound, MD simulations can explore:

Conformational Flexibility: The rotation around single bonds, such as the Cα-C(phenyl) bond and the Cα-COOH bond, allows the molecule to exist in various conformations.

Solvent Effects: Simulations can explicitly include solvent molecules (e.g., water), providing a realistic model of how the compound behaves in solution and how intermolecular hydrogen bonds with the solvent affect its structure.

Thermodynamic Properties: By analyzing the simulation trajectory, it is possible to calculate thermodynamic properties like free energy differences between various conformations, helping to identify the most populated states.

This exploration is crucial for a comprehensive understanding of the molecule's behavior and for accurately averaging calculated properties, such as chiroptical spectra, over the relevant conformations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., FMO, NBO, MEP analysis)

To gain deeper insight into the chemical reactivity and bonding of this compound, several quantum chemical analyses can be performed on the DFT-optimized structure.

Frontier Molecular Orbital (FMO) Analysis: The HOMO and LUMO are the key orbitals involved in chemical reactions. The distribution of these orbitals on the molecule indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on atoms that can donate electrons, while the LUMO is localized on atoms that can accept electrons.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. It examines charge distribution, hybridization, and delocalization effects (e.g., hyperconjugation). For the target molecule, NBO analysis can quantify the charge on each atom and describe the nature of the bonds, such as the C-Br and C-N bonds, and intramolecular interactions like hydrogen bonds.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It uses a color scale to identify regions of positive and negative potential. Red-colored regions (negative potential) are rich in electrons and are susceptible to electrophilic attack, while blue-colored regions (positive potential) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and a positive potential around the ammonium group (-NH3+), highlighting the most reactive sites.

These computational analyses, when combined, provide a robust framework for understanding the structure-property relationships of this compound at a fundamental level.

Emerging Research Directions and Future Perspectives on 2 Amino 2 3 Bromophenyl Acetic Acid Hydrochloride

Development of Novel Catalytic Transformations for Derivatization

The derivatization of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride is a burgeoning area of research, with a focus on creating novel compounds with enhanced or specific functionalities. The presence of the bromine atom on the phenyl ring offers a versatile handle for a variety of catalytic cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are particularly promising for modifying this position. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and amino groups, thereby generating a diverse library of derivatives.

For instance, a Suzuki coupling could be employed to introduce a new carbon-carbon bond, potentially leading to biaryl structures with interesting electronic or biological properties. Similarly, a Sonogashira coupling would introduce an alkyne moiety, a functional group that is valuable for further transformations via "click chemistry" or for its role in the design of rigid molecular scaffolds. The Buchwald-Hartwig amination offers a direct route to introduce new nitrogen-based functional groups, which are prevalent in many biologically active molecules. The development of more efficient and selective catalysts for these transformations, particularly those that are tolerant of the amino acid functionality, is a key area of ongoing research.

Catalytic TransformationPotential FunctionalizationSignificance of Derivative
Suzuki CouplingIntroduction of aryl or vinyl groupsCreation of biaryl compounds, modification of electronic properties
Sonogashira CouplingIntroduction of alkynyl groupsAccess to "click chemistry," formation of rigid molecular structures
Buchwald-Hartwig AminationIntroduction of primary or secondary aminesSynthesis of novel biologically active amine derivatives
Heck CouplingIntroduction of vinyl groupsFormation of stilbene-like structures
CyanationIntroduction of a nitrile groupVersatile intermediate for further chemical transformations

Exploration of Unconventional Reaction Media and Sustainable Processes

In line with the principles of green chemistry, the exploration of unconventional reaction media for the synthesis and derivatization of this compound is gaining traction. Traditional organic solvents are often volatile, flammable, and toxic, prompting the investigation of more environmentally benign alternatives.

Ionic liquids (ILs) and deep eutectic solvents (DESs) are being explored as potential replacements. Their low vapor pressure, high thermal stability, and tunable properties make them attractive media for chemical reactions. For the synthesis of amino acids, these solvents can offer improved reaction rates and selectivities. Furthermore, the use of water as a solvent, where possible, represents the most sustainable option. The development of water-soluble catalysts and reaction conditions that are compatible with aqueous media is a significant research goal.

Sustainable processes also encompass the use of energy-efficient synthetic methods. Microwave-assisted and ultrasound-assisted organic synthesis are being investigated as alternatives to conventional heating methods. These techniques can often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles, thereby minimizing energy consumption and waste generation.

Integration into Advanced Functional Materials and Nanostructures

The unique chemical structure of this compound makes it an interesting building block for the creation of advanced functional materials and nanostructures. The phenylglycine core is a component of many biologically active peptides and polymers, and the bromo-substituent provides a site for polymerization or attachment to other molecules.

One area of interest is the incorporation of this amino acid into polymers to create materials with tailored properties. For example, it could be used to synthesize polyamides or polyesters with enhanced thermal stability or specific recognition capabilities. The bromine atom could also be used as a site for grafting other polymer chains or for creating cross-linked materials.

In the realm of nanotechnology, derivatives of 2-Amino-2-(3-bromophenyl)acetic acid could be used to functionalize nanoparticles, such as gold nanoparticles or quantum dots. This functionalization could impart biocompatibility to the nanoparticles and allow for their use in biomedical applications, such as targeted drug delivery or bioimaging. The amino acid could also self-assemble into well-defined nanostructures, such as nanofibers or nanotubes, with potential applications in tissue engineering and regenerative medicine. The development of poly-N-phenylglycine nanofibers has demonstrated the potential for such materials to be used as metal adsorbents. google.com

Bioinspired Synthetic Methodologies for its Production or Transformation

Bioinspired synthesis, which mimics nature's synthetic strategies, offers a powerful approach for the production and transformation of this compound. The use of enzymes as catalysts (biocatalysis) is a cornerstone of this approach. Enzymes operate under mild conditions, often in aqueous environments, and exhibit high chemo-, regio-, and stereoselectivity.

For the synthesis of this unnatural amino acid, engineered enzymes, such as transaminases or ammonia (B1221849) lyases, could be developed to catalyze the key bond-forming steps. This would provide a more sustainable and efficient alternative to traditional chemical synthesis. Chemoenzymatic strategies, which combine enzymatic and chemical steps, can also be employed to leverage the advantages of both approaches. nih.gov

Furthermore, bioinspired approaches can be used for the derivatization of the molecule. For example, halogenases could be used to introduce additional halogen atoms at specific positions on the phenyl ring, or hydrolases could be used to selectively modify the carboxylic acid or amino group. The discovery and engineering of enzymes with novel activities towards unnatural substrates is a key challenge and a vibrant area of research.

Computational Design and Prediction of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in the design and prediction of new molecules with desired properties. In the context of this compound, computational methods can be used to design derivatives with tailored reactivity and to predict their chemical and physical properties.

Density Functional Theory (DFT) calculations, for example, can be used to study the electronic structure of the molecule and to predict how different substituents on the phenyl ring will affect its reactivity. rsc.orgnih.gov This information can be used to guide the synthesis of new derivatives with enhanced catalytic activity or specific binding properties. For instance, computational studies can help in understanding the effect of substituents on the reactivity of substituted phenylacetic acids. researchgate.netajpchem.org

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their biological activity. These models can then be used to virtually screen large libraries of potential derivatives and to identify the most promising candidates for synthesis and experimental testing. This in silico approach can significantly accelerate the drug discovery and materials development process.

Computational MethodApplication in ResearchPredicted Outcome
Density Functional Theory (DFT)Studying electronic structure and reactivityPrediction of reaction mechanisms and kinetic parameters
Molecular Dynamics (MD) SimulationsSimulating the behavior of the molecule in different environmentsUnderstanding conformational preferences and interactions with other molecules
Quantitative Structure-Activity Relationship (QSAR)Correlating molecular structure with biological activityIdentification of promising drug candidates or functional materials
Virtual ScreeningScreening large libraries of virtual compoundsPrioritization of derivatives for synthesis and experimental evaluation

Sustainability and Circular Economy Aspects in its Chemical Lifecycle

A holistic approach to the chemical lifecycle of this compound, from its synthesis to its end-of-life, is crucial for ensuring its long-term sustainability. This involves considering the principles of the circular economy, which aims to minimize waste and to maximize the use of resources.

The development of synthetic routes that utilize renewable feedstocks and minimize the generation of hazardous waste is a key aspect of a sustainable chemical lifecycle. Biocatalytic and other green synthetic methods play a crucial role in this regard.

Life Cycle Assessment (LCA) is a powerful tool for evaluating the environmental impact of a chemical product throughout its lifecycle. ifif.org An LCA of this compound would identify the major environmental hotspots in its production and use, and would provide a basis for developing more sustainable processes. While specific LCA data for this compound is not available, general methodologies for specialty amino acids can be applied. researchgate.netgfi.orgplanet-a.com

Furthermore, the design of derivatives that are biodegradable or that can be easily recycled at the end of their useful life is an important consideration. For example, incorporating biodegradable linkages into polymers derived from this amino acid would facilitate their decomposition in the environment. The development of efficient methods for recovering and reusing the compound or its derivatives would also contribute to a more circular chemical economy.

Q & A

Q. Basic

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Adjust pH with HCl to enhance aqueous solubility .
  • Stability : Store at ambient temperatures in airtight, light-protected containers. Degradation occurs above 150°C or under prolonged UV exposure .

Q. Advanced

  • HPLC-MS/MS : Detect impurities at ppm levels using high-resolution mass spectrometry (e.g., identifying dehalogenated byproducts) .
  • X-ray Crystallography : Resolve structural ambiguities in polymorphic forms or salt variants .
  • Solid-State NMR : Characterize amorphous vs. crystalline phases in hydrochloride salts .

How can computational modeling predict biological interactions or metabolic pathways?

Q. Advanced

  • Molecular Docking : Screen against target enzymes (e.g., amino acid transporters) using software like AutoDock Vina.
  • DFT Calculations : Estimate binding energies for bromine-substituted phenyl groups in active sites .
  • ADMET Prediction : Use tools like SwissADME to assess permeability and metabolic stability .

How should researchers address contradictions in spectroscopic data across studies?

Q. Advanced

  • Cross-Validation : Compare NMR/IR spectra with authenticated reference standards (e.g., CAS 215797-57-2) .
  • Isotopic Labeling : Use 15N^{15}N-labeled amine groups to resolve overlapping signals in crowded spectra .
  • Collaborative Studies : Share raw data via platforms like PubChem to reconcile discrepancies .

What methodologies are suitable for evaluating in vitro biological activity?

Q. Advanced

  • Cell-Based Assays : Test cytotoxicity (MTT assay) and uptake efficiency in HEK293 or Caco-2 cells .
  • Enzyme Inhibition Studies : Measure IC₅₀ values against target proteases or kinases using fluorogenic substrates .
  • Microscopy : Track subcellular localization via fluorescent tagging (e.g., FITC conjugation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(3-bromophenyl)acetic acid hydrochloride
Reactant of Route 2
2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.